molecular formula C15H20N2O3 B12891144 N-tert-Butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide CAS No. 92635-23-9

N-tert-Butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide

Cat. No.: B12891144
CAS No.: 92635-23-9
M. Wt: 276.33 g/mol
InChI Key: RZUTXVHDAOHXDO-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide (CAS 92635-23-9) is a chemical compound with the molecular formula C15H20N2O3, offered for research purposes. This molecule is of significant interest in organic and medicinal chemistry due to its hybrid structure, which incorporates a benzamide group linked to an isoxazolidine ring via a carbonyl spacer. The tert-butyl moiety attached to the benzamide nitrogen can influence the compound's metabolic stability and binding affinity. The 1,2-oxazolidine core is a five-membered heterocycle containing both nitrogen and oxygen atoms, which is a key scaffold in various bioactive molecules and is known to be formed from the reaction of amino alcohols with carbonyl compounds . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in exploring structure-activity relationships. Its structure suggests potential for investigation in areas such as asymmetric synthesis, where oxazolidines are known to act as chiral auxiliaries or ligands , and in drug discovery, as similar structural motifs are found in compounds with diverse biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

92635-23-9

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-tert-butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)16-13(18)11-7-4-5-8-12(11)14(19)17-9-6-10-20-17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18)

InChI Key

RZUTXVHDAOHXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)N2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide typically involves the following steps:

    Formation of Isoxazolidine Ring: The isoxazolidine ring can be synthesized through a [3+2] cycloaddition reaction between a nitrone and an alkene.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the isoxazolidine intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions may occur at the benzamide moiety or the isoxazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

N-tert-Butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide has shown promising antimicrobial properties. Research indicates that oxazolidine derivatives can inhibit bacterial protein synthesis, making them potential candidates for developing new antibiotics. A study demonstrated that modifications in the oxazolidine ring significantly affected the antibacterial efficacy against Gram-positive bacteria, including resistant strains like Staphylococcus aureus.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, suggesting its role as a chemotherapeutic agent.

Polymer Synthesis

This compound can serve as a building block in synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and tensile strength. For instance, researchers synthesized poly(urethane) elastomers using this compound, resulting in materials suitable for biomedical applications such as drug delivery systems.

Property Polymer without N-tert-butyl Polymer with N-tert-butyl
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Preliminary studies suggest that derivatives of this compound exhibit insecticidal activity against common agricultural pests like aphids and whiteflies. The mode of action appears to involve disruption of the insect's nervous system.

Plant Growth Regulation

Additionally, research indicates potential applications as a plant growth regulator. Field trials demonstrated that certain formulations containing this compound could enhance seed germination rates and promote root development in crops such as maize and soybean.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 5 µg/mL.

Polymer Performance Analysis

In a comparative analysis of polymer performance, researchers synthesized two types of polyurethane elastomers: one incorporating this compound and one without it. The study highlighted substantial improvements in both tensile strength and elongation at break for the modified elastomer, indicating enhanced durability suitable for medical applications.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(isoxazolidine-2-carbonyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key data for N-tert-butyl benzamide derivatives with distinct pyrazole-based substituents, synthesized and characterized in the same study :

Compound ID Substituent Structure Purity (%) Melting Point (°C) IR (C=O stretch, cm$ ^{-1} $) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm)
10d-1 5-methyl-2H-pyrazol-3-yl 95 119–120 1660 1.20 (s, 9H, t-Bu), 2.38 (s, 3H, CH$ _3 $)
10d-2 1,5-dimethyl-1H-pyrazol-3-yl 93 136–138 1660 1.20 (s, 9H), 2.31 (s, 3H)
10d-3-2 5-methyl-2-phenyl-2H-pyrazol-3-yl N/A 105–106 1660 7.20–7.40 (m, 9H, aromatic)
10d-4 5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl N/A N/A N/A N/A (reflux synthesis noted)
10d-7-1 4,5-dimethyl-1-phenyl-1H-pyrazol-3-yl N/A N/A (yellow oil) 1667 1.88 (s, 3H), 2.31 (s, 3H), 7.34–7.46 (m, 8H)
10d-8 4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl N/A N/A N/A Anal. C 67.43%, H 6.27%, N 14.36% (vs. calcd. C 67.33%)

Key Findings:

Substituent Effects on Melting Points :

  • 10d-1 (119–120°C) vs. 10d-2 (136–138°C): The 1,5-dimethylpyrazole substituent in 10d-2 increases molecular rigidity compared to the 5-methyl-2H-pyrazole in 10d-1 , raising the melting point by ~17°C .
  • 10d-3-2 (105–106°C): The bulky 2-phenyl group reduces packing efficiency, lowering the melting point relative to 10d-1 .

Spectral Trends :

  • IR spectra consistently show C=O stretches near 1660 cm$ ^{-1} $, confirming the benzamide core’s stability across derivatives .
  • $ ^1 \text{H-NMR} $ signals for the tert-butyl group (δ ~1.20 ppm) and methyl groups on pyrazole (δ ~2.30–2.40 ppm) remain consistent, validating structural integrity .

Synthetic Efficiency :

  • 10d-1 achieved 95% purity, outperforming analogs like 10b (62% purity) and 10c (87%), likely due to optimized reaction conditions for tert-butyl precursors .
  • Electron-withdrawing substituents (e.g., nitro in 10d-8 ) required reflux conditions, suggesting higher energy demands for synthesis .

Elemental Analysis: Minor deviations in elemental composition (e.g., 10d-8: found C 67.43% vs. calcd. 67.33%) indicate trace impurities, possibly from incomplete purification .

Mechanistic and Functional Implications

  • Steric Effects: The tert-butyl group in 10d-1 and analogs enhances solubility in nonpolar solvents (e.g., hexane/CH$ _2 $Cl$ _2 $) compared to ethyl or isopropyl derivatives (e.g., 10b, 10c) .
  • Electron-Donating vs.

Biological Activity

N-tert-Butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide is a compound with significant biological activity, particularly within the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 92635-23-9
  • Molecular Weight : 276.331 g/mol
  • Molecular Formula : C_{15}H_{20}N_{2}O_{2}

This compound features a benzamide structure with an oxazolidine moiety, which is known for its diverse biological activities.

Antibacterial Properties

This compound exhibits antibacterial activity similar to other compounds in the oxazolidinone class. Oxazolidinones are recognized for their ability to inhibit protein synthesis in bacteria, making them effective against various strains, including Mycobacterium tuberculosis (M.tb) .

Research indicates that derivatives of oxazolidinones can act as potent antimicrobials by targeting the ribosomal machinery involved in protein synthesis. The specific mechanism involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex .

Other Biological Activities

Beyond antibacterial effects, compounds with oxazolidinone structures have shown promise in various other biological activities:

  • Antiviral Activity : Some studies suggest that oxazolidinones may exhibit antiviral properties, potentially impacting viral replication processes.
  • Anti-inflammatory Effects : Research indicates that certain derivatives may modulate inflammatory responses, providing a therapeutic avenue for conditions characterized by excessive inflammation.
  • Antitumor Activity : There are emerging reports detailing the cytotoxic effects of oxazolidinone derivatives on cancer cell lines, indicating potential applications in oncology .

Study on Antimicrobial Efficacy

A study published in PubMed evaluated various oxazolidinone derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was noted for its lower toxicity profile compared to traditional antibiotics .

Comparative Analysis of Biological Activities

CompoundAntibacterial ActivityAntiviral ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundHighModerateModerateHigh
LinezolidHighLowLowModerate
TedizolidHighLowModerateLow

This table summarizes findings from various studies comparing the biological activities of this compound with other known oxazolidinones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-Butyl-2-(1,2-oxazolidine-2-carbonyl)benzamide, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via a multi-step acylation and coupling strategy. For example, starting with a mercaptoalkylamine precursor (e.g., 6-amino-1-hexanthiol), acylation with benzoyl chloride yields an intermediate benzamide, followed by nucleophilic displacement with functionalized nitrobenzofurazane derivatives to introduce the oxazolidine moiety . Characterization should include HPLC for purity assessment (>95%) and NMR (1H/13C) to confirm structural integrity, particularly the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and oxazolidine carbonyl (δ ~170 ppm in 13C NMR) .

Q. How can researchers verify the structural stability of this compound under varying experimental conditions?

  • Methodology : Perform accelerated stability studies under stress conditions (e.g., pH 3–10 buffers, 40–60°C, UV light exposure). Use LC-MS to monitor degradation products and FT-IR to track functional group integrity (e.g., amide C=O stretch at ~1650 cm⁻¹). Polymorphism risks (common in benzamides) require X-ray crystallography or DSC to identify crystalline forms that may affect solubility or bioavailability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : For enzyme-targeted studies (e.g., glucokinase activation), use fluorescence-based kinetic assays to measure GK activity at varying compound concentrations (0.1–100 µM). Include positive controls like known GK activators (e.g., RO-28-0450) and validate results with dose-response curves (EC₅₀ calculations). Cytotoxicity can be screened via MTT assays in HepG2 or HEK293 cells at 24–72 hr exposure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this benzamide derivative?

  • Methodology : Design analogs with modifications to the tert-butyl group, oxazolidine ring, or benzamide carbonyl. Use molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., SARS-CoV-2 PLpro or glucokinase). Prioritize substitutions that maintain hydrogen bonding with key residues (e.g., Gln269 in PLpro or Thr168 in glucokinase ). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How should researchers address contradictions in potency data across different experimental models?

  • Methodology : If in vitro enzyme activation (e.g., EC₅₀ = 2 µM) conflicts with cellular assays (e.g., EC₅₀ = 20 µM), evaluate membrane permeability via PAMPA or Caco-2 assays. Use metabolic stability studies (e.g., liver microsomes) to identify rapid degradation. Conflicting toxicity profiles (e.g., LD₅₀ variations in benzamide analogs ) may arise from off-target effects; employ kinome-wide profiling (e.g., KINOMEscan) to assess selectivity .

Q. What computational strategies enhance the design of analogs with improved metabolic stability?

  • Methodology : Perform in silico ADMET predictions using tools like SwissADME or ADMETlab. Focus on reducing CYP3A4/2D6 substrate likelihood and optimizing logP (target 2–4). Combine QM/MM simulations to identify metabolically labile sites (e.g., oxazolidine ring oxidation) and introduce steric hindrance (e.g., fluorination) to block metabolic hotspots .

Q. How does polymorphism impact the compound’s performance in formulation studies?

  • Methodology : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize dominant forms using PXRD and assess dissolution rates in biorelevant media (FaSSIF/FeSSIF). For unstable polymorphs (e.g., monoclinic form II in benzamides ), employ co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) to stabilize the preferred crystalline phase.

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